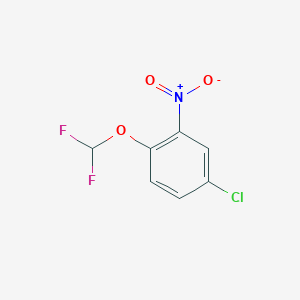

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

描述

Molecular Architecture and Bonding Characteristics

The molecular architecture of 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene is fundamentally based on a planar benzene ring system that serves as the structural foundation for three electronically distinct substituents. The compound exhibits C7H4ClF2NO3 stoichiometry, with the benzene ring maintaining its characteristic aromatic character despite the presence of multiple substituents. The difluoromethoxy group (-OCF2H) represents one of the most significant structural features, where the methoxy oxygen atom forms a single bond with the benzene ring at the 1-position, while the carbon center of the difluoromethoxy unit bears two fluorine atoms and one hydrogen atom in a tetrahedral geometry. This difluoromethoxy substituent introduces both inductive and resonance effects into the aromatic system, with the oxygen atom capable of donating electron density through resonance while the highly electronegative fluorine atoms withdraw electron density through strong inductive effects.

The chloro substituent at the 4-position contributes additional complexity to the molecular architecture through its moderate electron-withdrawing properties and substantial steric bulk. The carbon-chlorine bond length typically measures approximately 1.74 Å, positioning the chlorine atom in the para relationship to the difluoromethoxy group, which creates a 1,4-disubstitution pattern across the benzene ring. The nitro group (-NO2) at the 2-position represents the most potent electron-withdrawing substituent in the molecule, featuring a nitrogen atom bonded to two oxygen atoms through a resonance-stabilized system. The nitro group adopts a planar geometry that allows for optimal overlap with the aromatic π-system, facilitating strong resonance interactions that significantly influence the electronic distribution throughout the molecule.

The bonding characteristics of this compound reflect the cumulative effects of these three substituents on the aromatic framework. The benzene ring maintains its fundamental sp2 hybridization pattern, with each carbon atom forming three sigma bonds and contributing one electron to the delocalized π-system. However, the presence of the electron-withdrawing nitro and chloro groups, combined with the mixed electronic effects of the difluoromethoxy substituent, creates significant polarization within the aromatic system. The canonical SMILES structure indicates specific bond connectivity patterns that preserve aromaticity while accommodating the stereoelectronic requirements of each functional group.

属性

IUPAC Name |

4-chloro-1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRPCOKJSDVMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Chloro-1-(difluoromethoxy)-2-nitrobenzene, with the molecular formula CHClFNO, is an organic compound notable for its unique structural features, including a chloro group, a nitro group, and a difluoromethoxy group. These functional groups significantly influence its chemical behavior and biological activity, making it a compound of interest in various fields such as pharmaceuticals and materials science.

The compound's structure is characterized by electron-withdrawing groups that enhance its reactivity. The chloro and nitro groups can participate in electrophilic substitution reactions, while the difluoromethoxy group may engage in nucleophilic substitution processes. This reactivity is crucial for understanding its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 223.56 g/mol |

| Functional Groups | Chloro, Nitro, Difluoromethoxy |

| Potential Applications | Pharmaceuticals, Materials Science |

The biological activity of this compound is largely determined by its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar functional groups may exhibit significant pharmacological effects.

Interaction with Biological Targets

- Electrophilic Reactivity : The nitro group can undergo reduction to form reactive intermediates that may interact with DNA, potentially leading to mutagenic effects.

- Nucleophilic Substitution : The difluoromethoxy group may facilitate interactions with nucleophilic sites on proteins, influencing enzyme activity and cellular signaling pathways.

Toxicological Studies

Research indicates that compounds similar to this compound can exhibit toxic effects. For instance, studies involving related nitrobenzene derivatives have shown dose-dependent increases in tumor incidence in animal models, suggesting potential carcinogenic properties.

Case Study: Related Nitro Compounds

A study on 2,4-dichloro-1-nitrobenzene revealed significant increases in tumor incidence among treated mice. The findings indicated:

- Increased mortality rates linked to tumor development.

- Significant decreases in body weight among treated groups.

- Histopathological changes consistent with chemical exposure.

Biological Activity

The biological activity of this compound has been investigated for various applications:

- Antimicrobial Activity : Some derivatives of nitrobenzene compounds have been noted for their antibacterial properties.

- Anticancer Potential : Due to its structural characteristics, it may serve as a lead compound for developing anticancer agents.

- Enzyme Inhibition : Investigations into its mode of action suggest it may inhibit key enzymes involved in metabolic pathways.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Substituent Electronic Effects: The difluoromethoxy group (-OCF₂H) in the target compound introduces both electron-withdrawing and steric effects, distinguishing it from analogues with -CF₂H () or simple halogens ().

- Lipophilicity: The dichlorophenoxy-substituted analogue () has a logP of 4.87, indicating high lipophilicity, while the target compound’s logP is likely lower due to the polar -OCF₂H group.

- Synthetic Accessibility : Compounds like 4-chloro-1-(chloromethyl)-2-nitrobenzene () are synthesized via alkylation, whereas the target compound may require deoxyfluorination reagents (e.g., as in ) to introduce the difluoromethoxy group.

Reactivity and Stability

- Nitro Group Reactivity : All compared compounds feature a nitro group, which facilitates electrophilic substitution reactions. However, the electron-withdrawing effects of -OCF₂H in the target compound may deactivate the ring toward further substitution compared to -CF₂H or -F analogues .

- Stability of Ether Linkages : The difluoromethoxy group is more stable toward hydrolysis than esters or amides, contrasting with chloromethyl-substituted compounds (), which are prone to nucleophilic substitution .

准备方法

Synthesis of Chlorodifluoromethoxy Phenyl Intermediate

A key intermediate in the preparation is 4-(chlorodifluoromethoxy)aniline or related chlorodifluoromethoxy phenyl derivatives. The preparation involves:

- Reacting trichloromethoxybenzene with hydrogen fluoride in the presence of a catalyst such as perfluorobutyl sulfonic acid fluoride.

- Conducting the reaction in a stainless steel autoclave at elevated temperatures (100–110 °C) and controlled pressure (2.5–2.8 MPa) for about 4.5 hours.

- Removing excess hydrogen fluoride by nitrogen purging, followed by neutralization and wet distillation to isolate the chlorodifluoromethoxy phenyl product with yields around 72.6%.

Nitration of Chlorodifluoromethoxy Phenyl Compounds

Nitration is performed to introduce the nitro group at the ortho position relative to the difluoromethoxy substituent:

- Using a nitration mixture composed of concentrated sulfuric acid (98%) and nitric acid (98%) at low temperatures (15–20 °C).

- The nitration mixture is added dropwise to a stirred solution of chlorodifluoromethoxy phenyl in sulfuric acid and water.

- The reaction is maintained for 1–2 hours with subsequent stirring for 2 hours to ensure completion.

- After reaction, the mixture is allowed to settle, and the spent acid is removed.

- The organic phase is washed with sodium carbonate solution and water to neutrality.

- The product, 4-nitro-1-(chlorodifluoromethoxy)benzene, is obtained with yields up to 89%.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Difluoromethoxy substitution | Trichloromethoxybenzene, HF, perfluorobutyl sulfonic acid | 100–110 | 4.5 hours | 72.6 | Pressure controlled at 2.5–2.8 MPa |

| Nitration | Sulfuric acid (98%), nitric acid (98%), chlorodifluoromethoxy phenyl | 15–20 | 3–4 hours total | 89 | Dropwise addition, neutralization post-reaction |

Additional Notes on Synthesis

- The use of hydrogen fluoride and strong acids requires specialized equipment and safety precautions.

- The nitration step benefits from low temperatures to control regioselectivity and avoid over-nitration.

- The purification involves washing with sodium carbonate to remove acidic impurities and neutralize the product.

- Analytical techniques such as gas chromatography (GC) are used to monitor reaction progress and purity.

常见问题

Q. What are the optimal synthetic routes for 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: Key considerations include reagent selection (e.g., thionyl chloride vs. oxalyl dichloride for introducing chloro groups), solvent polarity (benzene vs. dichloromethane), and temperature (reflux vs. ambient). For example, thionyl chloride with N-methylacetamide in benzene at reflux (4 hours) maximizes electrophilic substitution efficiency . Purification via column chromatography (silica gel, CH₂Cl₂) effectively isolates the compound, as demonstrated for analogous nitrobenzene derivatives . Monitoring reaction progress with TLC and optimizing quenching steps (e.g., water washes) minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the difluoromethoxy group (OCHF₂) splits aromatic protons into distinct doublets (δ ~7.6–8.0 ppm), while nitro groups deshield adjacent carbons (δ ~135–148 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry. SHELX software refines crystal structures by analyzing bond lengths and angles, critical for confirming the difluoromethoxy orientation .

- Elemental analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/F ratios.

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer: Conduct accelerated stability studies using:

- Thermogravimetric analysis (TGA) : Assess thermal decomposition (e.g., nitro group stability above 100°C).

- UV-Vis spectroscopy : Monitor nitrobenzene-to-aniline reduction under light exposure.

Store in amber vials at –20°C under inert gas (argon) to suppress hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the benzene ring for NAS. The difluoromethoxy (-OCHF₂) group further polarizes the aromatic system, enhancing electrophilicity at the para position. Kinetic studies (e.g., Hammett plots) quantify substituent effects, while DFT calculations model transition states to predict regioselectivity .

Q. How can crystallographic data resolve contradictions in reported structural isomers of this compound?

Methodological Answer: SHELXL refinement of single-crystal X-ray data distinguishes isomers by comparing bond angles (e.g., C-O-C vs. C-F distances). For example, a 2019 study resolved ambiguities in a nitrobenzene derivative by analyzing anisotropic displacement parameters (R factor = 0.052) . High-resolution data (d-spacing <0.8 Å) are critical for detecting minor conformers.

Q. What environmental fate and bioaccumulation potential are predicted for this compound, based on structural analogs?

Methodological Answer:

- QSAR modeling : Use logP values (estimated ~2.5–3.0) to predict bioaccumulation in aquatic organisms, similar to 2,4-dichloronitrobenzene (BCF = 112 in rainbow trout) .

- Hydrolysis studies : Test pH-dependent degradation (e.g., nitro group reduction under anaerobic conditions) using HPLC-MS to identify metabolites .

Q. How can advanced chromatographic methods improve trace-level detection in complex matrices?

Methodological Answer:

Q. What computational strategies validate experimental spectral data for this compound?

Methodological Answer:

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related compounds?

Methodological Answer: Compare IC₅₀ values in enzyme inhibition assays. For example, replacing chloro with bromo in nitrobenzene derivatives increases steric bulk, reducing binding affinity to cytochrome P450 enzymes by ~30% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。